3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde
CAS No.:
Cat. No.: VC16392952
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O |
|---|---|
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | 3-bromo-1-propylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C7H9BrN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3 |
| Standard InChI Key | KLRCMXRWXMXNSU-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C(=N1)Br)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-bromo-1-propylpyrazole-4-carbaldehyde, reflects its substitution pattern:
-
Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
-
Bromine: Electron-withdrawing substituent at position 3, enhancing electrophilic reactivity.
-
Propyl group: A three-carbon alkyl chain at position 1, influencing lipophilicity.
-
Aldehyde: A formyl group (-CHO) at position 4, enabling nucleophilic addition reactions .
The planar pyrazole ring facilitates π-π stacking interactions, while the aldehyde group participates in hydrogen bonding, critical for binding biological targets .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 217.06 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The absence of melting/boiling point data in literature underscores the need for further characterization. Computational models predict a logP value of ~2.1, indicating moderate lipophilicity suitable for membrane penetration .
Synthesis and Optimization
Synthetic Pathways
Continuous flow reactors are proposed to enhance scalability and reduce waste .
Biological and Pharmacological Applications
Medicinal Chemistry
The compound’s structure aligns with pharmacophores for kinase inhibition and antimicrobial activity:
-
Kinase Inhibition: The aldehyde group acts as an electrophilic trap for cysteine residues in ATP-binding pockets, a mechanism exploited in covalent kinase inhibitors .
-
Antimicrobial Activity: Bromine enhances halogen bonding with bacterial enzymes, while the propyl group improves cell membrane permeability.
Interaction Studies and Mechanistic Insights
Enzyme Binding Assays
| Target Enzyme | Binding Affinity () | Method |
|---|---|---|
| Human EGFR Kinase | 12.3 µM | Surface Plasmon Resonance |
| E. coli Dihydrofolate Reductase | 8.7 µM | Fluorescence Quenching |
Molecular dynamics simulations reveal stable hydrogen bonds between the aldehyde and kinase catalytic lysine residues .
Toxicity Profiling
| Model Organism | LD50 (mg/kg) | Endpoint |
|---|---|---|
| Rat (oral) | >2000 | No acute toxicity |
| Zebrafish (embryo) | 48 h-LC50: 125 µM | Developmental defects |
The compound’s Research Use Only status mandates strict handling protocols to prevent environmental release .
Future Directions and Challenges
Synthetic Chemistry
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazole derivatives.
-
Green Chemistry: Replacing with biocatalytic bromination to reduce waste .
Drug Discovery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume